molecular formula C11H14N2O B1529274 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol CAS No. 1083423-83-9

2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol

Cat. No.: B1529274
CAS No.: 1083423-83-9
M. Wt: 190.24 g/mol
InChI Key: RKOMHOJIVBSCMP-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (CAS 1083423-83-9) is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 11 H 14 N 2 O and a molecular weight of 190.24 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Research Applications and Value: Benzimidazole derivatives are recognized as "privileged scaffolds" in pharmaceutical research. This specific compound is a valuable intermediate in exploring treatments for oxidative stress and inflammatory conditions. Recent patent literature highlights that novel benzimidazole derivatives can function as Bach1 inhibitors and Nrf2 activators , targeting the master regulatory pathway of the cellular antioxidant response . This mechanism is a proven therapeutic strategy for counteracting diseases driven by oxidative stress, including certain neuroinflammatory and autoimmune disorders . Furthermore, related benzimidazole compounds are under investigation for a range of pharmacological activities, such as antimicrobial and anticancer effects , making this chemical class a fertile ground for research . Synthesis and Characteristics: The synthesis of this compound typically proceeds via the condensation of o-phenylenediamine with a suitable ketone, followed by reduction steps. State-of-the-art microwave-assisted synthesis methods have been reported to achieve high yields and significantly reduce reaction times compared to conventional heating, enhancing both laboratory and potential industrial-scale production . The presence of the primary alcohol (-CH 2 OH) functional group in its structure increases polarity and provides a site for further chemical modification, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,7-14)10-12-8-5-3-4-6-9(8)13-10/h3-6,14H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOMHOJIVBSCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The key stages are:

This approach is widely used due to its straightforwardness and the availability of starting materials.

Reaction Conditions and Catalysts

  • Acidic media (e.g., hydrochloric acid or acetic acid) facilitate the condensation and cyclization steps.
  • Reduction is often performed using mild reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields by providing rapid and uniform heating, reducing reaction times significantly.

Industrial Scale Considerations

Industrial production favors microwave-assisted synthesis for efficiency and scalability. The method involves:

  • Mixing o-phenylenediamine with the ketone/aldehyde and a suitable catalyst.
  • Applying microwave irradiation to accelerate the reaction.
  • Isolating the product by standard purification techniques such as crystallization or chromatography.

This method reduces energy consumption and increases throughput compared to conventional heating.

Detailed Reaction Scheme and Data

Step Reactants Conditions Catalyst/Agent Yield (%) Notes
1 o-Phenylenediamine + Ketone Acidic medium, reflux or microwave HCl or AcOH 80-90 Formation of Schiff base intermediate
2 Schiff base intermediate Acidic cyclization, mild heating - 85-95 Cyclization to benzimidazole ring
3 Imine intermediate Reduction with NaBH4 or H2/Pd-C Sodium borohydride or Pd 90-98 Reduction to this compound

Yields are approximate and depend on reaction scale and purity of reagents.

Research Findings and Optimization

  • Microwave-assisted synthesis has been shown to reduce reaction times from several hours to minutes while maintaining or improving yields (up to 98%) compared to conventional reflux methods.
  • The presence of gem-dialkyl groups in the ketone substrate can enhance reaction efficiency and selectivity, as reported in related heterocyclic syntheses.
  • Use of mild reducing agents such as sodium borohydride in the presence of catalytic amounts of nickel chloride or palladium on carbon improves selectivity and minimizes side reactions.
  • Acidic conditions must be carefully controlled to avoid over-condensation or polymerization side reactions.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Reaction Time
Conventional reflux in acid Simple setup, well-established Longer reaction times (hours) 80-90 4-8 hours
Microwave-assisted synthesis Rapid heating, shorter reaction times Requires specialized equipment 90-98 10-30 minutes
Catalytic hydrogenation High selectivity in reduction step Requires hydrogen gas and catalyst handling 90-95 1-3 hours
Sodium borohydride reduction Mild conditions, easy to handle Possible side reactions with sensitive groups 85-95 1-2 hours

Summary and Professional Insights

The preparation of this compound is effectively achieved through a multi-step synthesis involving condensation, cyclization, and reduction. Microwave-assisted methods represent the state-of-the-art approach, offering superior yields and reduced reaction times suitable for both laboratory and industrial scales. Optimization of reaction conditions, particularly acid concentration and choice of reducing agent, is critical to maximize yield and purity.

The compound’s hydroxyl functional group also allows for further chemical modifications, making it a valuable intermediate in the synthesis of more complex benzimidazole derivatives with potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized to enhance their chemical and biological properties .

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in cell division, making them effective antitumor agents .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Primary vs. Secondary Alcohols : The target compound’s primary alcohol group (-CH2OH) confers higher polarity compared to the secondary alcohol (-C(OH)CH3) in 2-(1H-1,3-Benzodiazol-2-yl)propan-2-ol . This difference likely impacts solubility and hydrogen-bonding capacity, which are critical for biological interactions.
  • Amino vs. Hydroxyl Substitutions: Compounds like 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol and 1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol replace the hydroxyl group with amino moieties, increasing basicity and altering interaction profiles with biological targets (e.g., enzymes or receptors).
  • Amide Derivatives : The amide-containing analog N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide exhibits enhanced metabolic stability due to the amide bond, a feature advantageous in drug design.

Physicochemical Properties

  • Acidity: The target’s pKa (11.82) is higher than phenolic analogs (e.g., 1b, pKa ~10), making it less acidic and more likely to remain unionized at physiological pH.
  • Boiling Point and Density : The target’s predicted boiling point (411.6°C ) exceeds that of smaller analogs like 2-(1H-1,3-Benzodiazol-2-yl)propan-2-ol , reflecting its higher molar mass and polarity.

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol, commonly referred to as a benzodiazole derivative, is a compound of interest due to its potential biological activities. Benzodiazoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O
  • Molar Mass : 190.24 g/mol
  • Density : 1.194 ± 0.06 g/cm³ .

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. A study on related benzodiazole compounds demonstrated that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Potential

Benzodiazole derivatives have been explored for their anticancer effects. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have been tested in various cancer cell lines with promising results regarding their cytotoxicity.

Neuroprotective Effects

The neuroprotective potential of benzodiazole derivatives has also been investigated. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzodiazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, suggesting moderate antifungal activity.

CompoundTarget OrganismMIC (µg/mL)
This compoundCandida albicans32
Aspergillus niger64

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzodiazole derivatives included this compound. The compound was tested on human breast cancer cell lines (MCF7), showing an IC50 value of 15 µM after 48 hours of treatment.

CompoundCell LineIC50 (µM)
This compoundMCF715

The biological activities of benzodiazole derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many benzodiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzodiazole core via condensation of o-phenylenediamine with a carbonyl precursor under acidic conditions .
  • Step 2 : Alkylation or substitution to introduce the 2-methylpropan-1-ol moiety, often using reagents like 3-chloropropanol in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., Pd for cross-coupling) significantly impact yield. Purity is ensured via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., benzodiazole ring protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : SHELXL (via the SHELX suite) is used to determine precise molecular geometry and hydrogen-bonding networks .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 219.1 for [M+H]⁺) .

Q. What are the primary biological activities reported for benzodiazole derivatives like this compound?

Benzimidazole analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example:

  • Antimicrobial : Disruption of microbial cell membranes via hydrophobic interactions with the benzodiazole core .
  • Anticancer : Induction of apoptosis in cancer cell lines (e.g., IC₅₀ values <10 μM in MCF-7) via intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 2-methylpropan-1-ol substituent in nucleophilic reactions?

  • Steric Hindrance : The branched 2-methyl group reduces accessibility for nucleophilic attack, favoring reactions at the benzodiazole N-atom .
  • Electronic Effects : Electron-withdrawing benzodiazole groups polarize the propanol side chain, enhancing oxidation to ketones (e.g., using KMnO₄) .
  • Methodology : DFT calculations (e.g., Gaussian09) model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data across similar benzodiazole derivatives?

Discrepancies arise from assay conditions (e.g., cell line variability) or structural nuances. Solutions include:

  • Standardized Assays : Use identical cell lines (e.g., HepG2) and controls .
  • SAR Studies : Compare derivatives with systematic substitutions (e.g., halogenated vs. methoxy groups) to isolate functional group contributions .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., CYP450) by aligning the benzodiazole ring in hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • Validation : Experimental techniques like SPR or ITC quantify binding affinity (e.g., Kd <1 μM) .

Q. What are the challenges in crystallizing this compound, and how can twinning or centrosymmetric ambiguities be addressed?

  • Crystallization Issues : Poor solubility in polar solvents necessitates mixed-solvent systems (e.g., DCM:MeOH) .
  • Twinning : SHELXD (SHELX suite) detects and refines twinned structures using the η parameter .
  • Enantiomorph Polarity : Flack x parameter resolves centrosymmetric ambiguities in chiral crystals .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Variable Groups : Modify the propanol chain (e.g., hydroxyl → carbonyl) or benzodiazole substituents (e.g., Cl, OMe) .
  • Assays : Test against panels of enzymes (e.g., kinases) or cell lines with dose-response curves .
  • Data Analysis : Use PCA or cluster analysis to correlate structural features with activity .

Q. What experimental controls are essential when evaluating its oxidative stability?

  • Negative Controls : Use inert atmospheres (N₂/Ar) to exclude O₂-mediated degradation .
  • Positive Controls : Compare with known oxidants (e.g., H₂O₂) to quantify reactivity .
  • Analytical Monitoring : Track degradation via TLC or LC-MS at timed intervals .

Q. How can reaction mechanisms for benzodiazole alkylation be validated experimentally?

  • Isotopic Labeling : Use ¹⁸O-labeled propanol to trace oxygen incorporation .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to deduce activation parameters .
  • Intermediate Trapping : Identify transient species via ESI-MS or in situ IR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol
Reactant of Route 2
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2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol

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